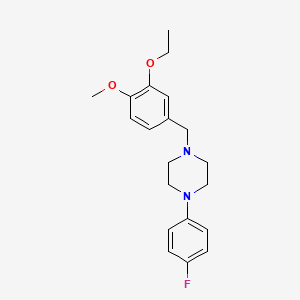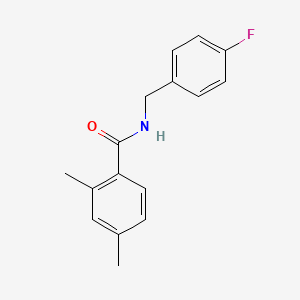![molecular formula C18H20N2O3S B5728124 4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)
4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as AMSB and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of AMSB involves its ability to inhibit the activity of certain enzymes and proteins in the body. Specifically, AMSB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, AMSB can reduce inflammation in the body. Additionally, AMSB has been found to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in gene expression. By inhibiting the activity of HDACs, AMSB can alter gene expression and potentially treat diseases such as cancer and neurological disorders.
Biochemical and Physiological Effects:
AMSB has been found to have several biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, AMSB has been found to inhibit the growth of cancer cells by inducing cell death and reducing cell proliferation. AMSB has also been found to improve cognitive function in animal studies, potentially due to its ability to alter gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
AMSB has several advantages for lab experiments, including its high yield and purity in synthesis. Additionally, AMSB has been found to have low toxicity in animal studies, making it a safe compound for use in experiments. However, AMSB also has limitations for lab experiments, including its limited solubility in water and its potential for off-target effects due to its inhibition of multiple enzymes and proteins.
Zukünftige Richtungen
There are several future directions for research on AMSB. One potential direction is to further explore its potential therapeutic applications in treating inflammatory diseases such as arthritis. Additionally, research could focus on the potential use of AMSB in combination with other compounds for cancer treatment. Finally, research could explore the potential use of AMSB in treating neurological disorders such as Alzheimer's disease, potentially through its ability to alter gene expression.
Synthesemethoden
The synthesis of AMSB involves several steps, including the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with N-allyl-N-methylsulfonamide to form 4-[allyl(methylsulfonyl)amino]-3-methylbenzoyl chloride. Finally, this compound is reacted with aniline to form 4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide. This synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
AMSB has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. AMSB has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, AMSB has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-12-20(24(3,22)23)17-10-8-15(9-11-17)18(21)19-16-7-5-6-14(2)13-16/h4-11,13H,1,12H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYFPRJCNRWRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)


![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)

![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)

![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)

![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
